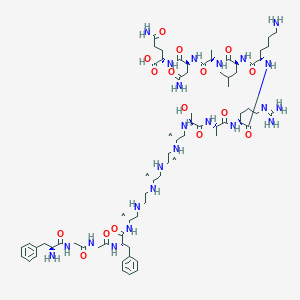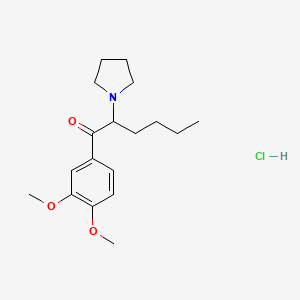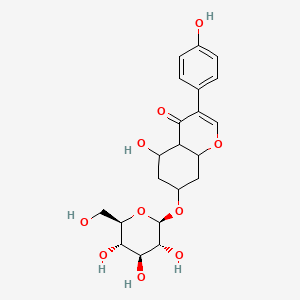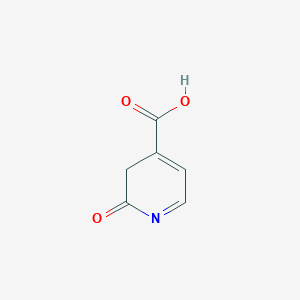![molecular formula C9H11N5O3 B12355648 2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4aH-pteridin-4-one](/img/structure/B12355648.png)
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4aH-pteridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4aH-pteridin-4-one is a chemical compound with the molecular formula C9H13N5O3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4aH-pteridin-4-one involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with ®-glyceraldehyde under controlled conditions to form the desired compound . The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often used to maintain consistent reaction conditions and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4aH-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.
Substitution: Substitution reactions involve replacing one functional group with another, which can alter the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4aH-pteridin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4aH-pteridin-4-one involves its interaction with specific enzymes and proteins. It acts as a cofactor or inhibitor, modulating the activity of enzymes involved in critical biochemical pathways. For example, it has been shown to increase the thermal stability of mutant tyrosine hydroxylase and phenylalanine hydroxylase, which are important for neurotransmitter synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-5,6,7,8-tetrahydropterin: Similar in structure but with a methyl group, it also exhibits chaperone activity.
6,7-Dimethyl-5,6,7,8-tetrahydropterin: Another structural analogue with two methyl groups, showing different reactivity.
Uniqueness
What sets this compound apart is its specific configuration and functional groups, which confer unique reactivity and biological activity. Its ability to stabilize mutant enzymes and its role in various biochemical pathways make it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C9H11N5O3 |
|---|---|
Molekulargewicht |
237.22 g/mol |
IUPAC-Name |
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4aH-pteridin-4-one |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,5-6,15-16H,1H3,(H2,10,14,17)/t3-,5?,6-/m0/s1 |
InChI-Schlüssel |
PYLZONYXQBBSAJ-GHIUWOTISA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C1=NC2C(=NC(=NC2=O)N)N=C1)O)O |
Kanonische SMILES |
CC(C(C1=NC2C(=NC(=NC2=O)N)N=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide,monohydrochloride](/img/structure/B12355570.png)
![Methanamine, N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-, N-oxide](/img/structure/B12355581.png)
![(E)-3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enal](/img/structure/B12355586.png)


![2-Chloro-n-(2-(5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl)acetamide](/img/structure/B12355591.png)
![1-[4-[1-[(2,6-Difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-4a,7a-dihydrothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea](/img/structure/B12355593.png)
![11-(1,3-Dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8,10-hexaen-4-one](/img/structure/B12355598.png)


![5-(2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12355617.png)
![Rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid](/img/structure/B12355633.png)


